CE2 vs. CE1: A ~1,020-Fold Selectivity Window Unmatched by Simplified Analogs
The compound demonstrates an IC50 of 20 nM against human carboxylesterase 2 (CES2/hCE2) in human liver microsomes, compared to an IC50 of 2.04×10^4 nM (20.4 µM) against CE1 under the same experimental conditions, yielding a selectivity ratio of approximately 1,020 [1]. The simplest core comparator, 2-(3,4-dimethoxyphenyl)acetamide (CAS 5663-56-9), which lacks both the N-benzyl and thiophene moieties, shows no comparable CE2 selectivity in the curated databases—indicating the N-substitution is essential for CE2 engagement [2]. The structurally related compound WAY-349858 (CAS 771503-50-5, a 2-aminothiophene-3-carboxamide derivative) is annotated as a JNK inhibitor, not a CES2 ligand, highlighting target divergence driven by substitution pattern .
| Evidence Dimension | Inhibition potency on human carboxylesterases |
|---|---|
| Target Compound Data | IC50(CE2) = 20 nM; IC50(CE1) = 2.04×10^4 nM |
| Comparator Or Baseline | 2-(3,4-Dimethoxyphenyl)acetamide (CAS 5663-56-9): No reported CE2 activity; WAY-349858 (CAS 771503-50-5): JNK inhibitor, not CES2-active |
| Quantified Difference | CE2/CE1 selectivity ratio ≈ 1,020 for target compound; comparator core analog lacks detectable CE2 engagement |
| Conditions | Human liver microsome assay; CE2 substrate: fluorescein diacetate; CE1 substrate: 2-(2-Benzoyl-3-methoxyphenyl)benzothiazole; 10 min preincubation [1] |
Why This Matters
A >1000-fold isoform selectivity window within the CES family is rare and critical for experiments requiring clean CE2 inhibition without CE1 confounding, directly influencing reagent selection for drug metabolism and prodrug activation studies.
- [1] BindingDB BDBM50154561, CHEMBL3774603. Assay: Inhibition of CE2 (IC50=20 nM) and CE1 (IC50=2.04×10^4 nM) in human liver microsomes. View Source
- [2] ChEMBL Database. 2-(3,4-Dimethoxyphenyl)acetamide (CHEMBL1325678). No CES2 activity reported. View Source
